molecular formula C21H22FN3O4 B2766963 (E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235699-42-9

(E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2766963
CAS No.: 1235699-42-9
M. Wt: 399.422
InChI Key: XEFMGUBZWXUDIP-BQYQJAHWSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds known for their wide range of biological activities. Oxalamides are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups, including an oxalamide group, a furan ring, and a piperidine ring. The (E) designation indicates the configuration of the double bond in the acryloyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acryloyl group could potentially undergo addition reactions at the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the potential of furan-2-ylmethyl derivatives in catalysis. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, highlighting its significance in pharmaceutical building block synthesis (Bhunia, Kumar, & Ma, 2017).

Polymer Synthesis

Compounds with fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, related to the structure , were prepared and copolymerized with styrene. These novel monomers, synthesized via piperidine catalyzed Knoevenagel condensation, show potential in creating diverse polymeric materials with specific properties, thereby opening new avenues in material science and engineering (Krause et al., 2019).

Antimicrobial Activity

Derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole, including furan-2-yl related structures, have shown antimicrobial activities against various bacterial and fungal species. This suggests the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Shaikh, 2010).

Neuroleptic and Analgesic Activities

N-Butyrophenone derivatives with a p-fluorobutyrophenone chain, similar in structural complexity to the compound , have been synthesized and evaluated for their potential in interacting with opioid and dopamine receptors. These compounds exhibit a combination of analgesic and neuroleptic activities, indicating their relevance in the development of multifunctional therapeutic agents (Iorio, Reymer, & Frigeni, 1987).

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-17-5-1-2-6-18(17)24-21(28)20(27)23-14-15-9-11-25(12-10-15)19(26)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H,23,27)(H,24,28)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMGUBZWXUDIP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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